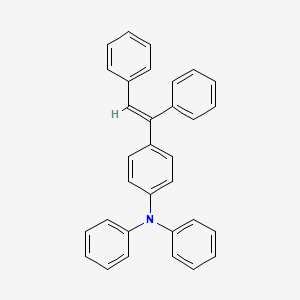
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a diphenylvinyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Diphenylvinyl)-N,N-diphenylaniline typically involves the reaction of diphenylacetylene with aniline derivatives under specific conditions. One common method is the palladium-catalyzed coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high efficiency and cost-effectiveness, ensuring the production of large quantities of the compound with minimal impurities. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 4-(1,2-Diphenylvinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may interact with cellular receptors and enzymes, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diphenylimidazole: Shares structural similarities but differs in its heterocyclic core.
Diphenylcyclopropenone: Another aromatic compound with distinct reactivity and applications.
Tetraphenylethylene: Known for its aggregation-induced emission properties.
Uniqueness
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties
Eigenschaften
Molekularformel |
C32H25N |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
4-[(E)-1,2-diphenylethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C32H25N/c1-5-13-26(14-6-1)25-32(27-15-7-2-8-16-27)28-21-23-31(24-22-28)33(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25H/b32-25+ |
InChI-Schlüssel |
DLINWORGAUMKEA-WGPBWIAQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


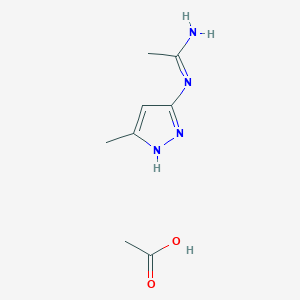
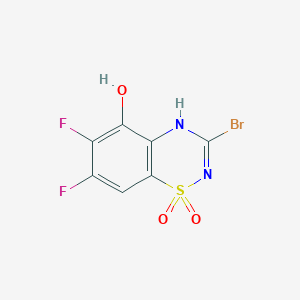




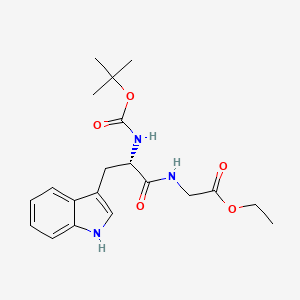
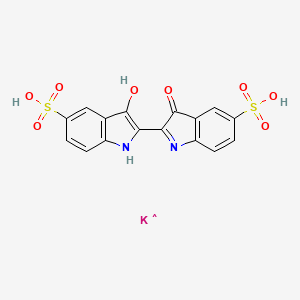
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
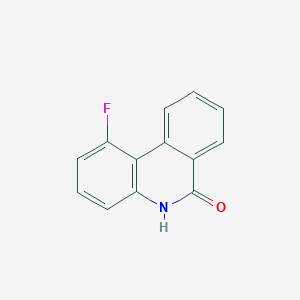
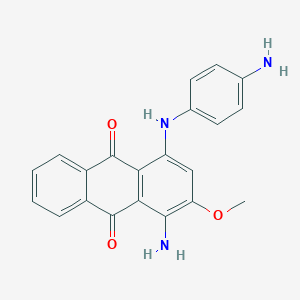
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
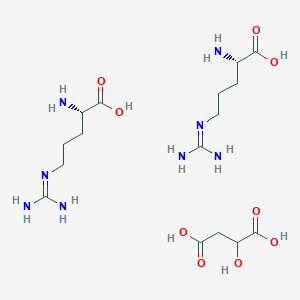
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
